molecular formula C20H22N2O9 B15289940 3-(2-(2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)ethoxy)ethoxy)propanoic acid

3-(2-(2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)ethoxy)ethoxy)propanoic acid

Cat. No.: B15289940
M. Wt: 434.4 g/mol
InChI Key: LDBBOUWQJLSTOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thalidomide-O-PEG2-Acid involves the conjugation of Thalidomide with a PEG2 linker. The carboxylic acid functional group of Thalidomide-O-PEG2-Acid is activated using peptide coupling reagents like PyBOP or carbodiimides such as EDC to form a stable amide linkage with amines . The synthesis starts with readily available L-glutamine, which undergoes treatment with Na2CO3 in water, followed by the addition of N-carbethoxyphthalimide .

Industrial Production Methods

While specific industrial production methods for Thalidomide-O-PEG2-Acid are not detailed, the general approach involves large-scale synthesis using similar reaction conditions as described above. The compound is typically produced in reagent grade for research purposes .

Chemical Reactions Analysis

Types of Reactions

Thalidomide-O-PEG2-Acid undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thalidomide-O-PEG2-Acid is unique due to its incorporation of the PEG2 linker, which enhances its solubility and stability. This feature makes it particularly useful in the development of PROTACs for targeted protein degradation .

Conclusion

Thalidomide-O-PEG2-Acid is a versatile compound with significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its unique properties and mechanism of action make it a valuable tool for developing new therapeutic agents and understanding protein degradation pathways.

Properties

Molecular Formula

C20H22N2O9

Molecular Weight

434.4 g/mol

IUPAC Name

3-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C20H22N2O9/c23-15-5-4-13(18(26)21-15)22-19(27)12-2-1-3-14(17(12)20(22)28)31-11-10-30-9-8-29-7-6-16(24)25/h1-3,13H,4-11H2,(H,24,25)(H,21,23,26)

InChI Key

LDBBOUWQJLSTOP-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCC(=O)O

Origin of Product

United States

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